Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H11F5O3. This compound is characterized by the presence of a tert-butyl group and a pentafluoropropyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanol→tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Hydrolysis: 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high refractive index polymers.
Wirkmechanismus
The mechanism of action of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to various nucleophiles, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,3-Pentafluoropropyl methacrylate: Another fluorinated compound used in polymer chemistry.
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its combination of a bulky tert-butyl group and a highly electronegative pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11F5O3 |
---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-6(2,3)16-5(14)15-4-7(9,10)8(11,12)13/h4H2,1-3H3 |
InChI-Schlüssel |
QCHQNUKFEDTHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.